Iodine trichloride

描述

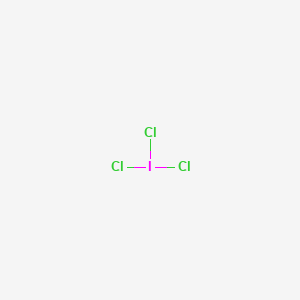

Iodine trichloride (ICl₃) is an interhalogen compound with the molecular formula Cl₃I (or dimeric I₂Cl₆ in the solid state). It is synthesized by reacting iodine with excess chlorine gas at elevated temperatures (105°C) . The compound exists as a bright yellow crystalline solid with a melting point of 63°C, boiling point of 97°C, and density of 3.10 g/cm³ . Its structure in the solid state consists of planar dimers bridged by chlorine atoms, adopting trigonal bipyramidal geometry due to sp³d hybridization of the iodine atom .

ICl₃ is highly reactive, corrosive, and toxic, requiring storage in glass ampoules and stringent safety protocols . It is utilized in organic synthesis as a catalyst, laboratory reagent, and historically as a disinfectant due to its potent antibacterial properties .

准备方法

Direct Synthesis from Iodine and Chlorine

The classical and most direct approach to preparing iodine trichloride involves the reaction of elemental iodine (I2) with chlorine gas (Cl2). This method requires careful control of temperature and stoichiometry to favor the formation of ICl3 over other iodine chlorides such as iodine monochloride (ICl).

$$

I2 + 3Cl2 \rightarrow 2ICl_3

$$

- Solid iodine is placed in a reaction vessel.

- Chlorine gas is introduced gradually at controlled temperatures, typically between 20–40 °C, to maintain the iodine and chlorine in a reactive but stable state.

- Excess chlorine can lead to the formation of this compound from iodine monochloride by chlorination.

- The reaction mixture is stirred to ensure uniform absorption of chlorine and conversion to ICl3.

- The product can be isolated as yellow-orange crystals, often by cooling the reaction mixture in an ice bath.

- A Japanese patent (JPH0735243B2) describes a method where excess chlorine is absorbed into liquid iodine monochloride, partially converting it to this compound, followed by the addition of solid iodine to adjust the mixture and obtain high-purity iodine monochloride. This process highlights the interconversion between iodine chlorides and the role of chlorine excess in forming ICl3 as an intermediate species.

- The temperature control is critical to prevent decomposition and ensure the stability of this compound during synthesis.

Synthesis Using Potassium Chlorate and Hydrochloric Acid

An alternative laboratory-scale synthesis involves the oxidation of iodine in the presence of potassium chlorate (KClO3) and concentrated hydrochloric acid (HCl). This method generates chlorine in situ, which then reacts with iodine to form this compound.

$$

KClO3 + I2 + 6HCl \rightarrow KCl + 2ICl3 + 3H2O

$$

- Mix powdered iodine and potassium chlorate in an Erlenmeyer flask.

- Add a small amount of distilled water to facilitate the reaction.

- Under vigorous stirring, add concentrated hydrochloric acid dropwise over approximately 10–30 minutes while maintaining the temperature below 40 °C using a water bath.

- The reaction mixture turns yellow-orange, indicating the formation of this compound.

- After stirring for an additional 10–30 minutes, yellow crystals of this compound precipitate.

- The crystals are collected by filtration after cooling, typically in an ice bath.

- The reaction must be carefully controlled to avoid rapid decomposition of this compound.

- The presence of purple iodine vapor during the reaction indicates sublimation of unreacted iodine.

- Some white precipitate may form as a side product but is generally negligible.

- The reaction releases chlorine and chlorine dioxide gases, which require proper ventilation.

- This compound is highly soluble in water; therefore, washing the crystals with water is avoided to prevent dissolution.

Continuous Production and Purification Considerations

- The method described in the Japanese patent also allows for continuous production of iodine monochloride with this compound as an intermediate, minimizing chlorine loss and eliminating the need for distillation or complex purification steps.

- By controlling the stoichiometry and temperature, high-purity iodine chlorides can be obtained efficiently.

Summary Table of Preparation Methods

| Preparation Method | Reactants | Conditions | Key Features | Yield/Purity Notes |

|---|---|---|---|---|

| Direct Reaction of Iodine and Chlorine | I2 + Cl2 | 20–40 °C, controlled Cl2 flow | Direct synthesis, requires temperature control | High purity achievable with control |

| Potassium Chlorate + HCl Method | I2 + KClO3 + HCl | <40 °C, dropwise HCl addition, stirring | In situ Cl2 generation, lab-scale, yellow crystals form | Crystals filtered, no washing advised |

| Continuous Production (Patent Method) | Iodine monochloride + Cl2 + I2 | 20–40 °C, liquid phase, controlled stoichiometry | Minimal chlorine loss, no distillation needed | Purity ~99.7% iodine monochloride |

Detailed Research Findings and Analysis

- The direct reaction method is straightforward but requires precise temperature and chlorine flow control to favor this compound formation without decomposition or side reactions.

- The potassium chlorate method is suitable for laboratory synthesis and offers a convenient route to generate chlorine in situ, but it produces gaseous by-products that necessitate proper ventilation.

- The Japanese patent method emphasizes the chemical equilibrium between iodine monochloride and this compound and exploits this to produce high-purity iodine monochloride continuously, which indirectly relates to this compound as an intermediate.

- UV-Vis spectroscopy studies confirm the presence and stability of this compound during synthesis, with absorbance peaks around 340 nm, indicating the compound's characteristic electronic transitions.

- Maintaining temperature between 35–40 °C is critical in all methods to prevent rapid decomposition of this compound into iodine monochloride and chlorine gas.

化学反应分析

三氯化碘会发生几种类型的化学反应:

分解: 加热至 77°C 时,三氯化碘分解为一氯化碘和氯气.

与盐酸反应: 三氯化碘溶解在浓盐酸中形成 HICl₄·4H₂O.

这些反应中常用的试剂和条件包括盐酸和升高的温度。形成的主要产物是一氯化碘、氯气和 HICl₄·4H₂O。

科学研究应用

Applications in Organic Synthesis

1. Halogenation Reagent

Iodine trichloride is widely used as a chlorinating and iodinating agent in organic synthesis. It facilitates the introduction of iodine and chlorine into organic compounds, leading to the formation of halogen derivatives. This property is essential for synthesizing various pharmaceuticals and agrochemicals .

2. Synthesis of Complex Organic Molecules

ICl₃ has been employed in the synthesis of complex organic molecules, including chlorovinyl iododichloride through its reaction with acetylene. This compound contains two active chlorine atoms attached to an iodine atom, making it valuable in further chemical transformations .

Applications in Pharmaceuticals

1. Antiseptic Use

this compound has been utilized as a topical antiseptic due to its antimicrobial properties. It has shown efficacy against various pathogens, making it a candidate for treating infections. Historical studies indicated its potential in treating conditions like diphtheria, although direct trials on infected children were limited .

2. Research on Antimicrobial Activity

Recent studies have investigated the antimicrobial activity of this compound against specific bacterial strains. These studies highlight its effectiveness in reducing microbial load in clinical settings, supporting its use as a disinfectant .

Applications in Materials Science

1. Carbon Nanotube Functionalization

this compound has been explored for functionalizing carbon nanotubes (CNTs). Research indicates that ICl₃ can modify the surface properties of CNTs, enhancing their compatibility with polymers and other materials. This application is crucial for developing advanced composite materials with improved mechanical and thermal properties .

作用机制

三氯化碘是一种强氧化剂。它的作用机制涉及将氯原子转移到其他分子中,从而促进卤化和氧化反应。 分子靶标包括具有反应性位点(如双键和羟基)的有机化合物 .

相似化合物的比较

Iodine Monochloride (ICl)

- Molecular Formula : ClI

- Physical State : Ruby-red liquid at room temperature.

- Key Properties :

- Applications : Organic synthesis (e.g., nucleoside modifications) .

Antimony Trichloride (SbCl₃)

- Molecular Formula : Cl₃Sb

- Physical State : Colorless hygroscopic solid.

- Key Properties :

- Applications : Production of flavanthrone dyes and as a catalyst in Friedel-Crafts reactions .

Nitrogen Trichloride (NCl₃)

- Molecular Formula : Cl₃N

- Physical State : Volatile yellow liquid.

- Key Properties: Decomposes to generate chlorine radicals, which react with iodine donors to produce atomic iodine for laser applications—a niche compared to ICl₃’s synthetic uses . Less stable and more explosive than ICl₃ .

Iodoform (CHI₃)

- Molecular Formula : CHI₃

- Physical State : Pale yellow crystalline solid.

- Key Properties :

Phosphorus Trichloride (PCl₃)

- Molecular Formula : Cl₃P

- Physical State : Colorless liquid.

- Key Properties :

Comparative Data Table

| Property | ICl₃ | ICl | SbCl₃ | NCl₃ | CHI₃ |

|---|---|---|---|---|---|

| Molecular Formula | Cl₃I (I₂Cl₆ dimer) | ClI | Cl₃Sb | Cl₃N | CHI₃ |

| State at RT | Yellow solid | Red liquid | Colorless solid | Yellow liquid | Yellow solid |

| Melting Point | 63°C | 27°C | 73°C | −40°C | 119°C |

| Boiling Point | 97°C | 97°C | 223°C | 71°C | Sublimes |

| Iodine Content | 54.6% | 63.9% | N/A | N/A | 29–30% |

| Primary Use | Organic synthesis, disinfectant | Halogenation agent | Lewis acid catalyst | Atomic iodine generation | Antiseptic |

| Oxidizing Strength | High | Moderate | Low | Moderate | Low |

Key Research Findings

Ionization Behavior :

- In chlorosulphuric acid, ICl₃ ionizes to ICl₂⁺ and Cl⁻ , whereas ICl forms I⁺ and Cl⁻ .

- This difference influences their utility in redox reactions and electrophilic substitutions.

Disinfectant Efficacy :

- ICl₃ demonstrated superior disinfectant power-to-toxicity ratios compared to carbolic acid and mercury sublimate in anthrax bacilli tests .

Laser Applications :

- Nitrogen trichloride (NCl₃) outperforms ICl₃ in generating excited atomic iodine (I*) for chemical lasers, though ICl₃ remains pivotal in synthetic chemistry .

生物活性

Iodine trichloride (ICl₃) is a chemical compound with significant biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological implications, mechanisms of action, and relevant research findings associated with this compound.

This compound is a yellowish solid that sublimates readily and is known for its strong oxidizing properties. Its molecular structure allows it to participate in various chemical reactions, particularly as a chlorinating agent. The compound exhibits unique reactivity due to the presence of iodine and chlorine, which can facilitate halogen bonding in organic synthesis and catalysis.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | ICl₃ |

| Molecular Weight | 165.35 g/mol |

| Melting Point | >60 °C (decomposition) |

| Density | 3.12 g/cm³ at 20 °C |

| Vapor Pressure | 1.3 hPa at 64 °C |

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, making it a candidate for use in disinfectants and antiseptics. Its efficacy against various pathogens has been documented, with studies showing its ability to disrupt microbial cell membranes and inhibit growth.

- Case Study : A study demonstrated that this compound effectively reduced bacterial counts in contaminated water samples, suggesting its potential application in water purification systems .

Toxicity and Safety Considerations

While this compound has beneficial applications, it also poses toxicity risks. Inhalation of iodine vapors can irritate the respiratory system, leading to symptoms such as cough and throat irritation. The permissible exposure limit (PEL) for iodine is set at 0.1 ppm, indicating the need for careful handling .

- Toxicological Data : The oral LD50 for rats is approximately 14,000 mg/kg, while the lowest published lethal dose (LDLo) for humans is reported at 28 mg/kg .

Applications in Materials Science

This compound has been explored for its role in the functionalization of materials, particularly carbon nanotubes. Its ability to chlorinate carbon nanotube sidewalls enhances their chemical reactivity, which can be utilized in various applications ranging from electronics to nanocomposites.

常见问题

Basic Research Questions

Q. What are the laboratory synthesis methods for iodine trichloride, and how do reaction conditions influence product purity?

this compound can be synthesized via two primary routes:

- Direct halogenation : Reacting iodine (I₂) with excess chlorine gas (Cl₂) at 105°C yields ICl₃. This method requires careful stoichiometric control to avoid byproducts like iodine monochloride (ICl) .

- Low-temperature chlorination : Excess liquid chlorine reacts with iodine at -70°C , producing ICl₃ with minimal decomposition .

Methodological Note : Use inert atmospheres to prevent oxidation side reactions. Post-synthesis, characterize purity via melting point analysis (63°C) and X-ray crystallography to confirm the dimeric I₂Cl₆ structure .

| Synthesis Method | Temperature | Reactants | Key Observations |

|---|---|---|---|

| High-temperature gas-phase | 105°C | I₂ + Cl₂ (g) | Requires excess Cl₂ |

| Low-temperature liquid-phase | -70°C | I₂ + Cl₂ (l) | Minimizes decomposition |

Q. How does the molecular geometry of this compound affect its chemical reactivity?

ICl₃ adopts a planar dimeric structure (I₂Cl₆) in the solid state, with two bridging Cl atoms. This structure increases stability by delocalizing electron density . In the molten state, it dissociates into ICl⁺₂ and ICl⁻₄ , enhancing conductivity and reactivity as an oxidizing agent .

Methodological Note : Use VSEPR theory to predict geometry (trigonal bipyramidal for monomeric ICl₃) and Raman spectroscopy to identify bridging vs. terminal Cl bonds .

Advanced Research Questions

Q. What mechanisms govern the thermal decomposition of this compound, and how can kinetic parameters be quantified?

ICl₃ decomposes above 67°C via a unimolecular pathway:

The reaction is homogeneous and initiated by trace iodine radicals .

Methodological Note : Conduct thermogravimetric analysis (TGA) to monitor mass loss and gas chromatography (GC) to quantify Cl₂ evolution. Rate constants can be derived using first-order kinetics under controlled atmospheres .

Q. How can computational chemistry elucidate the electronic properties of this compound?

Density Functional Theory (DFT) simulations reveal hybridization of iodine’s 5s, 5p, and 5d orbitals, forming sp³d hybrid orbitals . This configuration explains its trigonal bipyramidal geometry and strong electrophilicity .

Methodological Note : Use software like Gaussian or ORCA to model frontier molecular orbitals (FMOs) and predict redox behavior. Validate results with UV-Vis spectroscopy .

Q. What analytical techniques resolve equilibrium dynamics in reversible ICl₃ reactions?

The equilibrium:

is influenced by pressure and temperature. Le Chatelier’s principle predicts that increasing Cl₂ partial pressure shifts equilibrium toward ICl₃ formation .

Methodological Note : Use in situ FTIR spectroscopy to track color changes (dark brown ICl → yellow ICl₃) and gravimetric analysis to measure Cl₂ uptake .

Q. Safety and Handling

Q. What protocols mitigate risks when handling this compound in laboratory settings?

- Storage : Seal in glass ampoules under inert gas (e.g., argon) to prevent moisture absorption .

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid corrosive exposure .

- Decontamination : Neutralize spills with sodium thiosulfate (Na₂S₂O₃) to reduce iodine residues .

Q. Data Contradictions and Resolution

Q. How can discrepancies in reported synthetic pathways for ICl₃ be reconciled?

Early studies describe direct I₂ + Cl₂ reactions, while modern protocols emphasize stepwise ICl synthesis followed by chlorination . Resolution : Cross-validate methods using stoichiometric titration (e.g., Andrews endpoint for iodine quantification) and X-ray diffraction to confirm product identity .

属性

IUPAC Name |

trichloro-λ3-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl3I/c1-4(2)3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWIVBWALDNUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

ClI(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ICl3, Cl3I | |

| Record name | iodine(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodine(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Iodine trichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodine_trichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061219 | |

| Record name | Iodine chloride (ICl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865-44-1 | |

| Record name | Iodine trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodine trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine chloride (ICl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodine chloride (ICl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodine trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODINE TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E5KQ66TRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。